molecular formula C18H18BrNO2 B11814708 N-(2-(4-Bromophenyl)tetrahydro-2H-pyran-4-yl)benzamide

N-(2-(4-Bromophenyl)tetrahydro-2H-pyran-4-yl)benzamide

Cat. No.: B11814708
M. Wt: 360.2 g/mol
InChI Key: KBFLYSVZXMRHKW-UHFFFAOYSA-N
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Description

N-(2-(4-Bromophenyl)tetrahydro-2H-pyran-4-yl)benzamide is a benzamide derivative featuring a tetrahydro-2H-pyran (THP) ring substituted with a 4-bromophenyl group at the 2-position. The benzamide moiety is directly linked to the THP ring, creating a hybrid structure that combines aromatic and heterocyclic components.

Properties

Molecular Formula

C18H18BrNO2

Molecular Weight

360.2 g/mol

IUPAC Name

N-[2-(4-bromophenyl)oxan-4-yl]benzamide

InChI

InChI=1S/C18H18BrNO2/c19-15-8-6-13(7-9-15)17-12-16(10-11-22-17)20-18(21)14-4-2-1-3-5-14/h1-9,16-17H,10-12H2,(H,20,21)

InChI Key

KBFLYSVZXMRHKW-UHFFFAOYSA-N

Canonical SMILES

C1COC(CC1NC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Bromophenyl)tetrahydro-2H-pyran-4-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Bromophenyl)tetrahydro-2H-pyran-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Reduced forms of the original compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of N-(2-(4-Bromophenyl)tetrahydro-2H-pyran-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Benzamide Derivatives with Varied Substituents

Compound Name Substituents on Phenyl Ring Melting Point (°C) Key Structural Features Reference
N-(2-(4-Bromophenyl)tetrahydro-2H-pyran-4-yl)benzamide (Target Compound) 4-Bromo Not Reported THP-4-yl core, bromophenyl at C2 -
N-(4-Chlorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (4b) 4-Chloro 271–273 Imidazole-dicyano core, chlorophenyl
N-(4-Nitrophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (4c) 4-Nitro 292–294 Imidazole-dicyano core, nitrophenyl
N-(4-Methoxyphenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (4e) 4-Methoxy 262–265 Imidazole-dicyano core, methoxyphenyl
4-Bromo-N-(2-nitrophenyl)benzamide (I) 2-Nitro Not Reported Bromophenyl, nitro-substituted aniline

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Nitro (4c) and chloro (4b) substituents, which are electron-withdrawing, correlate with higher melting points (292°C and 271°C, respectively) compared to methoxy (4e, 262°C), an electron-donating group . The target compound’s bromophenyl group, also electron-withdrawing, may similarly influence its physicochemical properties.
  • Steric and Electronic Effects : The nitro group in 4c and compound I () introduces steric hindrance and electronic effects that could alter crystallinity and solubility. The target compound’s THP ring may mitigate steric challenges while enhancing conformational flexibility .

Heterocyclic Modifications in Benzamide Scaffolds

Table 2: Comparison of Heterocyclic Benzamide Derivatives

Compound Name Heterocyclic Core Biological Relevance Reference
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-formylbenzamide (8) Thiazole Anticancer (synthesized)
4-Acetamido-3-(benzyloxy)-N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide (13) THP-ethyl linkage Kinase inhibition (implied)
2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide THP-methyl linkage Not Reported

Key Observations :

  • Thiazole vs. THP Cores: Compound 8 () incorporates a thiazole ring, which may enhance π-π stacking interactions in biological targets.
  • Positional Variations : Compound 13 () attaches the THP moiety via an ethyl linker, whereas the target compound directly links the benzamide to the THP ring. This difference could influence binding pocket accessibility in enzyme targets .

Biological Activity

N-(2-(4-Bromophenyl)tetrahydro-2H-pyran-4-yl)benzamide, identified by its CAS number 1086398-10-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

Property Value
Molecular FormulaC18H18BrNO2
Molecular Weight360.2 g/mol
StructureChemical Structure

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and neuropharmacology.

1. Anticancer Activity

Several studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, a recent study showed that derivatives of similar structures displayed potent antiproliferative effects against FaDu cells (human pharyngeal squamous cell carcinoma), with IC50 values reported around 1.73 μM . The mechanism of action was linked to the induction of apoptosis and autophagy, as evidenced by increased levels of cleaved caspase-3 and LC3A/B proteins in treated cells.

2. Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant activity. In a structure-activity relationship (SAR) analysis, related compounds demonstrated significant protective effects in animal models of seizures, suggesting potential therapeutic applications in epilepsy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Bcl-2 : Similar compounds have been shown to selectively inhibit B-cell lymphoma 2 (Bcl-2), a protein associated with cancer cell survival. This inhibition leads to increased apoptosis in cancer cells .
  • Topoisomerase Inhibition : Some studies suggest that the compound may act as a dual inhibitor of topoisomerase I and II, enzymes crucial for DNA replication and transcription, thereby halting cancer cell proliferation .

Case Study 1: Antiproliferative Effects

In vitro studies on derivatives resembling this compound showed promising results against human cancer cell lines:

  • Cell Line : FaDu (HTB-43)
  • IC50 Value : 1.73 μM
  • Mechanism : Induction of apoptosis and autophagy confirmed via microscopy and western blot analysis.

Case Study 2: Neuroprotective Effects

A related study indicated that compounds with similar structures exhibited neuroprotective effects in models of oxidative stress-induced neuronal damage. These findings suggest potential applications in treating neurodegenerative diseases .

Summary of Findings

The compound this compound shows notable promise in various biological activities, particularly in anticancer and anticonvulsant research. Its mechanisms of action primarily involve the inhibition of key proteins involved in cell survival and proliferation.

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